tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20430781
InChI: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-6-11(10-20)9-19(4)12-5-7-17-13(16)18-12/h5,7,11H,6,8-10H2,1-4H3
SMILES:
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20430781

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl 3-[[(2-chloropyrimidin-4-yl)-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-6-11(10-20)9-19(4)12-5-7-17-13(16)18-12/h5,7,11H,6,8-10H2,1-4H3
Standard InChI Key NHWCXDDAVJMRRR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=C2)Cl

Introduction

tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are significant in medicinal chemistry due to their potential biological activities. The compound features a pyrrolidine ring and a tert-butyl group, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of tert-Butyl 3-(((2-chloropyrimidin-4-yl)(methyl)amino)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine core, introduction of the amino group, and subsequent coupling with the pyrrolidine moiety. The process may require controlled conditions such as inert atmospheres and specific solvents to facilitate reactions efficiently.

Storage and Handling

  • Storage Temperature: No specific storage temperature is recommended, but it is generally stored under conditions that maintain its purity and stability.

  • Packing and Availability: Available in various quantities, including 100 mg, 1 g, with lead times typically around 65 days .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator